molecular formula C7H12O5 B12720742 2,6-Anhydro-1-deoxygalacto-hept-1-enitol CAS No. 62771-96-4

2,6-Anhydro-1-deoxygalacto-hept-1-enitol

Cat. No.: B12720742
CAS No.: 62771-96-4
M. Wt: 176.17 g/mol
InChI Key: GUNAWUQZIVSTCQ-JRTVQGFMSA-N
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Description

2,6-Anhydro-1-deoxygalacto-hept-1-enitol is a chemical compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol typically involves the dehydration of galactose derivatives under specific conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the removal of water molecules and the formation of the anhydro structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-1-deoxygalacto-hept-1-enitol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,6-Anhydro-1-deoxygalacto-hept-1-enitol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Anhydro-1-deoxy-D-gluco-hept-1-enitol
  • 2,6-Anhydro-1-deoxy-D-manno-hept-1-enitol

Uniqueness

2,6-Anhydro-1-deoxygalacto-hept-1-enitol is unique due to its specific anhydro structure and the presence of a double bond in the hept-1-enitol moiety. This structural uniqueness imparts distinct chemical and physical properties, differentiating it from other similar compounds .

Properties

CAS No.

62771-96-4

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methylideneoxane-3,4,5-triol

InChI

InChI=1S/C7H12O5/c1-3-5(9)7(11)6(10)4(2-8)12-3/h4-11H,1-2H2/t4-,5+,6+,7-/m1/s1

InChI Key

GUNAWUQZIVSTCQ-JRTVQGFMSA-N

Isomeric SMILES

C=C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C=C1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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